molecular formula C6H7NO B1600579 3-methyl-1H-pyrrole-2-carbaldehyde CAS No. 24014-18-4

3-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1600579
CAS RN: 24014-18-4
M. Wt: 109.13 g/mol
InChI Key: WBMRBLKBBVYQSD-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2-carbaldehyde (3MPCA) is a heterocyclic aldehyde that has been studied extensively in the scientific community due to its unique structure, and its potential applications in the fields of chemistry and biology. 3MPCA is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a strong reducing agent, and has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug target in the pharmaceutical industry. In addition, 3MPCA has been studied for its potential use in biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

Biomarker for Diabetes

  • Scientific Field : Medical Science, specifically Diabetology .
  • Summary of the Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
  • Methods of Application or Experimental Procedures : The proposed mechanism for the formation of Py-2-C from glucose and alkylamines (including lysine and γ-butyric acid) has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course .
  • Results or Outcomes : This process occurs via the well-known Amadori and Maillard reactions. After a complicated series of reactions, advanced glycation end products (AGEs) are produced .

Synthesis of Bidentate Schiff Base Ligand

  • Scientific Field : Chemistry, specifically Coordination Chemistry .
  • Summary of the Application : A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
  • Methods of Application or Experimental Procedures : The synthesis involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
  • Results or Outcomes : The synthesized MPM is used to prepare Cu (II) and Co (II) metal complexes .

Synthesis of Pyrrolopyrazine Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Pyrrolopyrazine derivatives are synthesized using pyrrole-2-carboxaldehyde as a starting material .
  • Methods of Application or Experimental Procedures : The synthesis involves various organic reactions, including condensation, cyclization, and substitution .
  • Results or Outcomes : Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Synthesis of Unnatural Hydrophobic Base

  • Scientific Field : Biochemistry .
  • Summary of the Application : Pyrrole-2-carboxaldehyde has been used to develop an unnatural hydrophobic base, which is a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine (Q) .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of pyrrole-2-carboxaldehyde with other reagents to form the unnatural base .
  • Results or Outcomes : The unnatural base pairs with Q, which is known to pair with 2,4-difluorotoluene (F) as an isostere of the A-T pair .

properties

IUPAC Name

3-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMRBLKBBVYQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465322
Record name 3-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrrole-2-carbaldehyde

CAS RN

24014-18-4
Record name 3-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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